molecular formula C13H13N3O3 B5988037 ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate

ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B5988037
M. Wt: 259.26 g/mol
InChI Key: KSOZLVSDQCJWCV-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate typically involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate can be compared with other imidazole derivatives, such as:

These compounds share the imidazole core structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

ethyl 2-(1-oxo-2,3-dihydroimidazo[1,2-a]benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-11(17)7-9-12(18)16-10-6-4-3-5-8(10)14-13(16)15-9/h3-6,9H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZLVSDQCJWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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